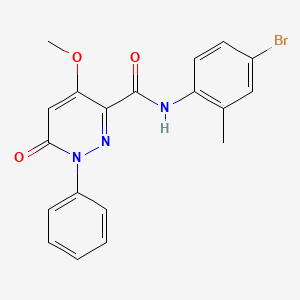![molecular formula C16H11N5O3S2 B2590829 N-(4-(2-(benzo[c][1,2,5]tiadiazol-4-ilamino)-2-oxoethyl)tiazol-2-il)furan-2-carboxamida CAS No. 1203288-83-8](/img/structure/B2590829.png)
N-(4-(2-(benzo[c][1,2,5]tiadiazol-4-ilamino)-2-oxoethyl)tiazol-2-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H11N5O3S2 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotovoltaica
El motivo benzo[c][1,2,5]tiadiazol (BTZ) en este compuesto se investiga ampliamente por su aplicación en dispositivos fotovoltaicos. Los sistemas donante-aceptor de electrones (D-A) basados en BTZ son conocidos por su capacidad para mejorar la eficiencia de las células solares orgánicas. Estos sistemas se pueden adaptar para optimizar la absorción de luz y las propiedades de transporte de carga, lo que los hace muy efectivos para convertir la energía solar en energía eléctrica .
Sensores fluorescentes
El núcleo BTZ del compuesto también es valioso en el desarrollo de sensores fluorescentes. Estos sensores pueden detectar varios analitos, incluidos iones metálicos y moléculas orgánicas, al exhibir cambios en la fluorescencia al unirse con el analito diana. Esta propiedad es particularmente útil en el monitoreo ambiental y el diagnóstico biomédico .
Organocatalizadores de luz visible
Estudios recientes han explorado el uso de compuestos basados en BTZ como organocatalizadores de luz visible. Estos fotocatalizadores pueden impulsar reacciones químicas bajo luz visible, ofreciendo una alternativa verde y sostenible a los métodos tradicionales que requieren condiciones severas o catalizadores costosos. Esta aplicación es significativa en la síntesis orgánica y la remediación ambiental .
Aminación fotoredox
El compuesto ha sido investigado por su papel en las reacciones de aminación fotoredox. Este proceso implica la conversión directa de enlaces C(sp2)–H a enlaces C(sp2)–N bajo luz visible sin la necesidad de fotocatalizadores adicionales. Este método es eficiente y económico en átomos, lo que lo hace valioso para la síntesis de compuestos que contienen nitrógeno, que son frecuentes en productos farmacéuticos y agroquímicos .
Actividad antitumoral
Los derivados de benzotiazol, incluidos aquellos con motivos BTZ, han mostrado actividades antitumorales prometedoras. Estos compuestos pueden inhibir el crecimiento de las células cancerosas al interferir con varios procesos celulares. La investigación en esta área se centra en optimizar la estructura para mejorar la selectividad y la potencia contra tipos específicos de cáncer .
Propiedades antimicrobianas
La estructura del compuesto también se presta a aplicaciones antimicrobianas. Los derivados de benzotiazol son conocidos por su capacidad para combatir infecciones bacterianas y fúngicas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos, especialmente frente al aumento de la resistencia a los antibióticos .
Terapia fotodinámica (PDT)
En el campo del tratamiento del cáncer, el compuesto se puede utilizar en terapia fotodinámica (PDT). Esto implica el uso de compuestos activados por la luz para generar especies reactivas de oxígeno que pueden matar las células cancerosas. La capacidad del motivo BTZ para absorber la luz y producir especies reactivas lo hace adecuado para esta aplicación, ofreciendo una opción de tratamiento dirigida y mínimamente invasiva .
Agentes neuroprotectores
La investigación también ha explorado el potencial neuroprotector de los derivados de benzotiazol. Estos compuestos pueden proteger las neuronas del daño causado por el estrés oxidativo y otros factores neurotóxicos. Esta aplicación es particularmente relevante en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
RSC Publishing - Organic Chemistry Frontiers RSC Publishing - Chemical Communications Springer - Medicinal Chemistry Research X-MOL - Photodynamic Therapy
Propiedades
IUPAC Name |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S2/c22-13(18-10-3-1-4-11-14(10)21-26-20-11)7-9-8-25-16(17-9)19-15(23)12-5-2-6-24-12/h1-6,8H,7H2,(H,18,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKZZCZJKBESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
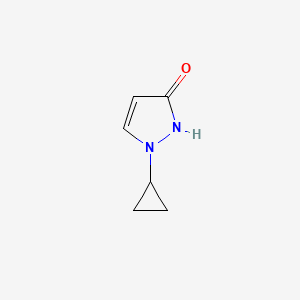
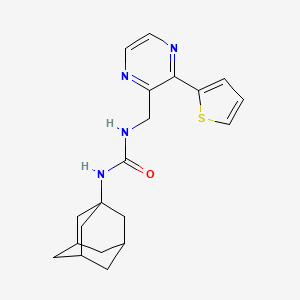
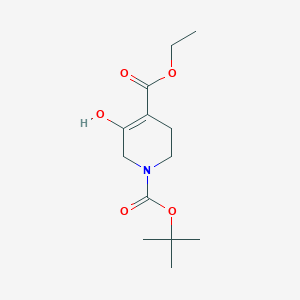
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
![3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate](/img/structure/B2590755.png)


![(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2590762.png)

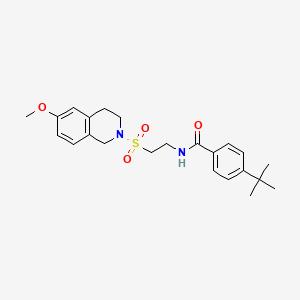
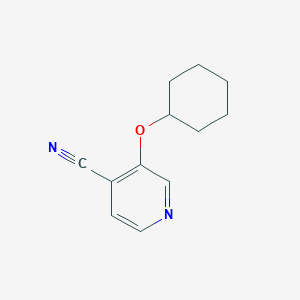
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
